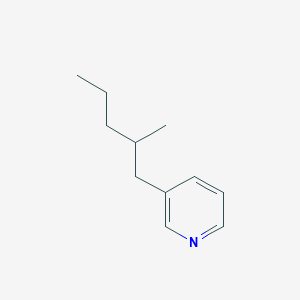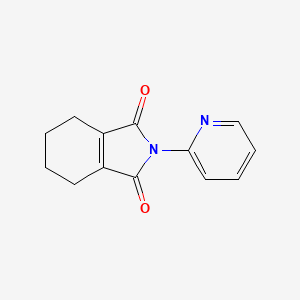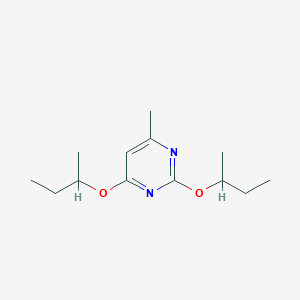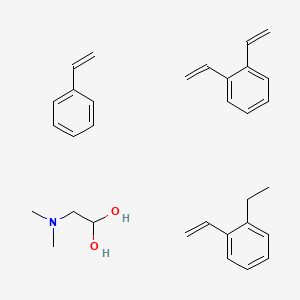
3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and isoindole precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Etherification: Introduction of the ethoxy group via etherification reactions.
Amidation: Formation of the imide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole structures.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.
Pyrrolidine derivatives: Compounds with similar pyrrolidine groups.
Uniqueness
3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential biological activity.
Propiedades
Número CAS |
61356-06-7 |
|---|---|
Fórmula molecular |
C20H30N2O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-[4-(2-pyrrolidin-1-ylethoxy)cyclohexyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H30N2O3/c23-19-17-5-1-2-6-18(17)20(24)22(19)15-7-9-16(10-8-15)25-14-13-21-11-3-4-12-21/h1-2,15-18H,3-14H2 |
Clave InChI |
WLCZANLEZKJABS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2CCC(CC2)N3C(=O)C4CC=CCC4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



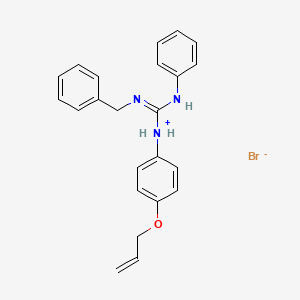


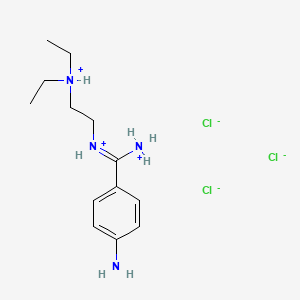
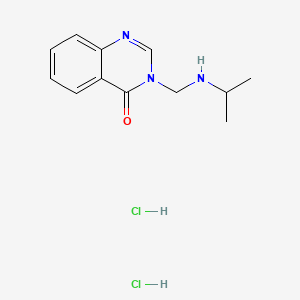
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
